4-Amino-6-methylnicotinic acid
Overview
Description
4-Amino-6-methylnicotinic acid is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of nicotinic acid, which is a common component of many dietary supplements and medications.
Synthesis Analysis
The synthesis of 4-Amino-6-methylnicotinic acid involves various methods. One commonly used method involves the reaction of 4-methylpyridine-3,5-dicarboxylic acid with ammonia in the presence of a catalyst.Molecular Structure Analysis
The molecular structure of 4-Amino-6-methylnicotinic acid is characterized by the presence of an amino group and a methyl group on the pyridine ring. The average mass of the compound is 152.151 Da and the monoisotopic mass is 152.058578 Da .Physical And Chemical Properties Analysis
4-Amino-6-methylnicotinic acid is a solid at room temperature. It has a density of 1.3±0.1 g/cm3, a boiling point of 385.5±42.0 °C at 760 mmHg, and a flash point of 186.9±27.9 °C . The compound is soluble in water, ethanol, and other polar solvents.Scientific Research Applications
Green Synthesis Methods
A study by Zolfigol et al. (2013) explored the use of isonicotinic acid, closely related to 4-amino-6-methylnicotinic acid, as a dual and biological organocatalyst. This method offers a green and efficient approach for synthesizing pyranopyrazoles, demonstrating the potential of such compounds in eco-friendly chemistry applications (Zolfigol et al., 2013).
Electrocatalytic Applications
Feng et al. (2010) researched the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, which yields 6-aminonicotinic acid. This process avoids the use of volatile and toxic solvents, indicating the significance of 4-amino-6-methylnicotinic acid derivatives in developing more sustainable chemical synthesis techniques (Feng et al., 2010).
Microbial Biotransformation
Tinschert et al. (2000) discovered a bacterial species capable of regioselectively hydroxylating 6-methylnicotinate, related to 4-amino-6-methylnicotinic acid. This biotransformation process can produce various hydroxylated heterocyclic carboxylic acid derivatives, highlighting the potential of microbial methods in the synthesis of complex organic compounds (Tinschert et al., 2000).
Advanced Materials and Coordination Chemistry
Luo et al. (2014) synthesized new complexes derived from 6-methylnicotinic acid, again closely related to 4-amino-6-methylnicotinic acid. These complexes were characterized to understand the influence of different metals on the intermolecular interactions, demonstrating applications in materials science and coordination chemistry (Luo et al., 2014).
Antimicrobial and Pharmaceutical Research
Verma and Bhojak (2018) examined the antibacterial properties of complexes of 2-Hydroxy-6-methylnicotinic acid with transition metals. These findings contribute to the exploration of such compounds in antimicrobial and pharmaceutical applications (Verma & Bhojak, 2018).
Safety And Hazards
properties
IUPAC Name |
4-amino-6-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQVMYMTQCNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562664 | |
Record name | 4-Amino-6-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-methylnicotinic acid | |
CAS RN |
127915-50-8 | |
Record name | 4-Amino-6-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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